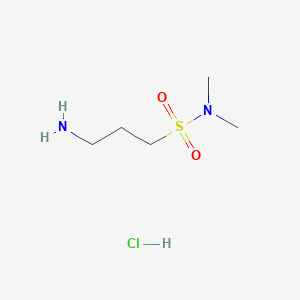

3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride

説明

Historical Context and Development

The discovery of sulfonamides in the early 20th century marked a pivotal advancement in medicinal chemistry, with Gerhard Domagk’s identification of prontosil (a sulfonamide prodrug) as an antibacterial agent in the 1930s. This breakthrough catalyzed the synthesis of diverse sulfonamide derivatives, including 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride. The compound emerged from efforts to optimize sulfonamide scaffolds for enhanced bioavailability and target specificity. Early synthetic routes involved nucleophilic substitution reactions between propane sulfonyl chlorides and dimethylamine derivatives under controlled conditions. By the late 20th century, advancements in regioselective amination and hydrochloride salt formation enabled its isolation as a stable crystalline solid, facilitating broader research applications.

Significance in Chemical Research

This compound serves as a critical intermediate in organic synthesis and drug discovery. Its bifunctional structure—featuring a sulfonamide group and a tertiary amine—enables dual reactivity in coupling reactions, making it valuable for constructing complex molecules. For example, it participates in:

- Enzyme inhibition studies : The sulfonamide moiety mimics tetrahedral transition states in enzymatic reactions, allowing investigation of dihydropteroate synthase and carbonic anhydrase mechanisms.

- Coordination chemistry : The dimethylamine group acts as a ligand for metal ions, enabling applications in catalysis and materials science.

A comparative analysis of its physicochemical properties is provided below:

Position within the Sulfonamide Family of Compounds

This compound belongs to the aliphatic sulfonamide subclass, distinguished by its propane backbone and N,N-dimethyl substitution. Key structural differentiators include:

- Flexibility : The propane chain allows conformational adaptability, unlike rigid aromatic sulfonamides.

- Electronic effects : The dimethylamine group donates electron density to the sulfonamide, moderating its acidity compared to unsubstituted analogues.

These traits enable unique interactions in biological systems, such as enhanced membrane permeability and reduced plasma protein binding relative to aromatic derivatives.

Current Research Landscape

Recent studies focus on innovative synthetic methodologies and applications:

- Synthetic advances : Metal-free, three-component coupling reactions using arenediazonium salts and sodium pyrosulfite have streamlined its production. Additionally, sulfinylamine reagents like t-BuONSO enable one-step synthesis from alkyl halides, improving atom economy.

- Drug development : The compound is a precursor to kinase inhibitors and antimicrobial agents. For instance, derivatives show promise in targeting resistant Pseudomonas aeruginosa strains due to their ability to disrupt folate biosynthesis.

- Material science : Its coordination with silver(I) ions has been explored for designing luminescent materials and antimicrobial coatings.

Ongoing research aims to exploit its modular structure for covalent organic frameworks (COFs) and prodrug formulations, underscoring its versatility beyond traditional medicinal roles.

特性

IUPAC Name |

3-amino-N,N-dimethylpropane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2S.ClH/c1-7(2)10(8,9)5-3-4-6;/h3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSOLHYHKCWMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91893-74-2 | |

| Record name | 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride typically involves the reaction of a sulfonyl chloride with an amine. One common method is the reaction of a sulfonyl chloride with N,N-dimethyl-3-aminopropylamine in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is becoming more common in industrial settings to minimize waste and reduce environmental impact .

化学反応の分析

Types of Reactions

3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The sulfonamide group can be reduced to form sulfinamides or sulfenamides.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Sulfonic acids

Reduction: Sulfinamides or sulfenamides

Substitution: Various substituted sulfonamides depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

3-Amino-N,N-dimethylpropane-1-sulfonamide hydrochloride plays a significant role in drug development, particularly as a building block in the synthesis of various pharmaceuticals. Its sulfonamide group is known for antibacterial properties and enzyme inhibition.

Case Study: JAK Inhibitors

One notable application is its incorporation into Janus kinase (JAK) inhibitors, such as PF-04965842, which are used to treat autoimmune diseases. The compound's ability to modify the JAK inhibitor's linker enhances its efficacy and selectivity against specific targets.

Data Table: Medicinal Applications

| Application | Compound Example | Target Disease |

|---|---|---|

| JAK Inhibitors | PF-04965842 | Autoimmune Diseases |

| Antibiotics | Various Sulfonamides | Bacterial Infections |

| Anticancer Agents | Modified Sulfonamides | Cancer Treatment |

Agricultural Science Applications

In agriculture, this compound is utilized in the synthesis of agrochemicals that enhance crop protection and yield.

Case Study: Herbicide Development

Research indicates that this compound can be modified to develop new herbicides that inhibit specific enzymes involved in plant growth. Such modifications allow for targeted action against weeds while minimizing harm to crops.

Data Table: Agricultural Applications

| Application | Compound Example | Target Organism |

|---|---|---|

| Herbicides | Modified Sulfonamides | Weeds |

| Insecticides | Various | Agricultural Pests |

Material Science Applications

The compound's unique properties also lend themselves to applications in material science, particularly in the development of functional materials.

Case Study: Nanomaterials

Recent studies have explored the use of this compound in synthesizing core-shell nanoparticles for use in sensors and drug delivery systems. The functionalization of nanoparticles with sulfonamide groups enhances their stability and biocompatibility.

Data Table: Material Science Applications

| Application | Material Type | Functionality |

|---|---|---|

| Nanoparticles | Core-Shell Systems | Drug Delivery |

| Sensors | Functionalized Nanoparticles | Detection of Biomolecules |

作用機序

The mechanism of action of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .

類似化合物との比較

Comparison with Similar Compounds

To contextualize 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride, we compare it with structurally and functionally related compounds, focusing on molecular properties, applications, and safety.

Table 1: Structural and Functional Comparison

Key Observations

Structural Differences and Reactivity :

- The sulfonamide group in the target compound distinguishes it from chloro- or amide-containing analogs. Sulfonamides typically exhibit higher polarity and hydrogen-bonding capacity, which may enhance solubility in aqueous media compared to 3-chloro-N,N-dimethylpropan-1-amine hydrochloride .

- Chloro analogs (e.g., 3-chloro-N,N-dimethylpropan-1-amine hydrochloride) are widely used as alkylating agents in drug synthesis due to their reactivity. In contrast, sulfonamide derivatives are more likely to engage in hydrogen bonding, making them suitable for targeting enzymes or receptors .

Thermal Stability :

- Chloro derivatives like 3-chloro-N,N-dimethylpropan-1-amine hydrochloride have a melting point of 187–190°C, reflecting ionic lattice stability from the hydrochloride salt . Sulfonamides generally have higher melting points due to intermolecular hydrogen bonding, though exact data for the target compound is unavailable.

Sulfonamide analogs are often employed in antimicrobial or diuretic drug development, though the discontinued status of this compound suggests niche or obsolete applications .

Safety and Handling :

- Chloro compounds like 3-chloro-N,N-dimethylpropan-1-amine hydrochloride are flagged for mutagenicity and require careful handling to avoid inhalation or dermal exposure .

- Sulfonamide-based hydrochlorides may pose similar irritant risks, though their specific toxicological profiles remain uncharacterized in the evidence .

生物活性

3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride, a sulfonamide compound, exhibits a range of biological activities that are significant in pharmacology and medicinal chemistry. This article explores its biological activity, particularly focusing on its antibacterial properties, inhibition of carbonic anhydrase isozymes, and potential therapeutic applications.

Antibacterial Activity

Sulfonamides, including this compound, are known for their antibacterial properties. They function primarily by inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts DNA synthesis and cell division in bacteria, making sulfonamides bacteriostatic rather than bactericidal.

Research Findings

Recent studies have demonstrated that this compound exhibits varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : The MIC values for various sulfonamides have been reported, showing effective concentrations against pathogens such as Escherichia coli and Staphylococcus aureus.

- Zone of Inhibition : The zone of inhibition measured in millimeters indicates the effectiveness of the compound against specific bacterial strains. For example, compounds derived from sulfonamide structures have shown zones of inhibition ranging from 30 to 32 mm against E. coli, comparable to standard antibiotics like ciprofloxacin .

| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| E. coli | 31 ± 0.12 | 7.81 |

| S. aureus | Varies | Varies |

| K. pneumoniae | Varies | Varies |

| B. subtilis | No activity | N/A |

Inhibition of Carbonic Anhydrase Isozymes

Another critical aspect of the biological activity of this compound is its role as an inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are implicated in various physiological processes, including pH regulation and fluid balance.

The compound acts by binding to the active site of these isozymes, leading to decreased enzyme activity, which can be beneficial in cancer therapy due to the overexpression of CA IX and CA XII in tumors. The inhibition profile indicates that this sulfonamide derivative has nanomolar potency against these targets:

- CA IX : Strong inhibition observed.

- CA XII : Notable inhibitory action with potential therapeutic implications.

Case Studies and Clinical Implications

Several studies highlight the potential applications of this compound in clinical settings:

- Antibacterial Efficacy : A study demonstrated that combining this compound with metal complexes (e.g., Ruthenium) significantly enhanced its antibacterial activity against resistant strains, suggesting a promising avenue for overcoming antibiotic resistance .

- Cancer Treatment : Research has indicated that compounds similar to this compound can effectively reduce tumor growth in models where CA IX and CA XII are overexpressed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。